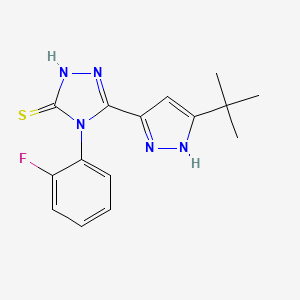![molecular formula C21H14Cl2N2OS B15019172 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B15019172.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Substitution on the Phenyl Ring: The 2-methylphenyl group is introduced through a substitution reaction, often using a Friedel-Crafts alkylation method.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, leading to inhibition of enzyme activity or modulation of receptor function. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.
類似化合物との比較
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-benzamide: Lacks the dichloro and methyl substitutions, resulting in different biological activity.
N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Contains a single chlorine substitution, which may affect its reactivity and biological properties.
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide: Contains a methyl substitution at a different position, leading to variations in its chemical and biological behavior.
特性
分子式 |
C21H14Cl2N2OS |
|---|---|
分子量 |
413.3 g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-10-14(21-25-18-4-2-3-5-19(18)27-21)7-9-17(12)24-20(26)13-6-8-15(22)16(23)11-13/h2-11H,1H3,(H,24,26) |
InChIキー |
FUPKGPPLCGLIDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B15019098.png)
![8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B15019100.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15019105.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019107.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15019117.png)
![1-(4-bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15019131.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15019136.png)
![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15019140.png)
![3,3'-dimethyl-N,N'-bis[(E)-phenylmethylidene]biphenyl-4,4'-diamine](/img/structure/B15019147.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019151.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B15019156.png)
![2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B15019160.png)
![6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15019165.png)
